5-(Trifluoromethyl)-1H-indazole
Overview
Description
5-(Trifluoromethyl)-1H-indazole is a fluorinated heterocyclic compound that belongs to the class of indazoles. Indazoles are nitrogen-containing aromatic heterocycles that are structurally related to indoles but with a nitrogen atom replacing the carbon at the 3-position of the indole ring. The trifluoromethyl group attached to the indazole ring significantly alters the chemical and physical properties of the molecule, making it a valuable moiety in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of fluorinated indazoles, including 5-(trifluoromethyl)-1H-indazole, can be achieved through various synthetic routes. One such method involves the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, which demonstrates the utility of 1,3-dipolar cycloaddition reactions in the presence of a Cu(I) catalyst . Another approach is the Cu(I)-catalyzed interrupted click reaction, which uses (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source to synthesize 5-trifluoromethyl 1,2,3-triazoles from terminal alkynes and azides . Additionally, 1-trifluoromethyl-substituted 1,3-dicarbonyl compounds have been shown to undergo 100% regioselective cyclization with azides to form 4-acyl-5-trifluoromethyl-1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of fluorinated indazoles, including those with a trifluoromethyl group, has been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The crystal structures of these compounds reveal that they can form hydrogen-bonded dimers or crystallize as catemers, which are helices of three-fold screw axis . The presence of the trifluoromethyl group influences the supramolecular organization and can lead to different crystalline forms depending on the length of the perfluoroalkyl chain .
Chemical Reactions Analysis
Fluorinated indazoles participate in a variety of chemical reactions due to the presence of the reactive trifluoromethyl group. For instance, the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles leads to the formation of 5-perfluoroalkyl-1,2,4-triazoles, showcasing an ANRORC-like reaction mechanism . The trifluoromethyl group also directs the cyclization of 1-trifluoromethyl-1,3-dicarbonyl compounds with azides, resulting in regioselective synthesis of 5-trifluoromethyl-1,2,3-triazoles .
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group to the indazole ring imparts unique physical and chemical properties to the molecule. These compounds exhibit high density, moderate to good thermal stability, and acceptable oxygen balance. They also possess reasonable heats of formation and excellent detonation properties, which can be superior to those of traditional energetic materials like RDX . The fluorinated indazoles' supramolecular structures are influenced by the length of the perfluoroalkyl chain, which affects their solid-state organization .
Scientific Research Applications
Structural Properties and Supramolecular Interactions
5-(Trifluoromethyl)-1H-indazole and its derivatives exhibit unique structural properties due to the presence of trifluoromethyl groups. These compounds have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The presence of trifluoromethyl groups influences the crystal structure and supramolecular interactions of these molecules, leading to formations like catemers and helices. Understanding these properties is crucial for applications in material science and pharmaceuticals (Teichert et al., 2007).
Biological Evaluation as Antagonists
Trifluoromethyl-substituted indazoles have been identified as antagonists for specific biological targets, such as the transient receptor potential A1 (TRPA1) ion channel. This discovery is significant for the development of new pharmaceutical compounds for pain management and other medical conditions (Rooney et al., 2014).
Energetic Materials and Explosives
Certain trifluoromethyl-substituted indazoles have been studied for their potential as high-density energetic materials. Their properties such as high density, good thermal stability, and excellent detonation characteristics make them candidates for applications in explosives and propellants (Thottempudi & Shreeve, 2011).
Electrochemical Applications
5-(Trifluoromethyl)-1H-indazole derivatives have been investigated for their electrochemical applications. For example, they have been used as film-forming additives for electrodes in lithium batteries, showing improved cycling performance. This application is essential for the development of high-performance batteries (Kang et al., 2014).
Supramolecular Chemistry
5-(Trifluoromethyl)-1H-indazole plays a significant role in supramolecular chemistry. Its derivatives are used in diverse applications like anion recognition, catalysis, and photochemistry, far beyond their original uses in click chemistry. This versatility is attributed to the unique combination of easy accessibility and diverse supramolecular interactions offered by 1H-1,2,3-triazoles and their derivatives (Schulze & Schubert, 2014).
Synthesis and Chemical Properties
The synthesis of 2H-indazoles, including those with trifluoromethyl groups, is important in drug discovery. These compounds act as efficient isosteres for structures like indoles and benzimidazoles. The development of novel synthetic approaches for these compounds is crucial for their broader application in medicinal chemistry (Halland et al., 2009).
Corrosion Inhibition
Indazole derivatives, including those with trifluoromethyl groups, have been synthesized and applied as corrosion inhibitors. They show potential in protecting metal surfaces, which is significant for industrial applications like in the preservation of copper surfaces (Qiang et al., 2018).
Medicinal Chemistry
Indazoles, including trifluoromethyl-substituted variants, have shown promise in various medicinal applications. They have been identified as potent and selective monoamine oxidase B inhibitors, which can be leveraged in the treatment of neurological disorders (Tzvetkov et al., 2014).
properties
IUPAC Name |
5-(trifluoromethyl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHMPANPIGWXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613292 | |
Record name | 5-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1H-indazole | |
CAS RN |
885271-64-7 | |
Record name | 5-(Trifluoromethyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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